molecular formula C20H28O6 B565614 rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 CAS No. 1246816-79-4

rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6

Cat. No.: B565614
CAS No.: 1246816-79-4
M. Wt: 370.475
InChI Key: GIQVBZLNKRMWBN-FXSWPHKLSA-N
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Description

rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6: is a deuterated compound used primarily in research settings. It is a labeled analogue of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester, which is an intermediate in the production of Zearalenone. The compound has a molecular formula of C20H22D6O6 and a molecular weight of 370.47 .

Preparation Methods

The synthesis of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 involves several steps. The starting materials typically include 2-Hydroxy-4,6-dimethoxy-benzoic acid and 1-Methyl-5-oxo-9-decen-1-yl ester. The deuterium labeling is achieved through specific reaction conditions that incorporate deuterium atoms into the molecular structure

Chemical Reactions Analysis

rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 is used in various scientific research applications, including:

    Chemistry: It serves as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms. The compound’s effects are mediated through its incorporation into biochemical pathways, where it can act as a tracer or a probe.

Comparison with Similar Compounds

Similar compounds to rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 include:

    rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: The non-deuterated version of the compound.

    2-Hydroxy-4,6-dimethoxy-benzoic Acid: A precursor in the synthesis of the ester.

    1-Methyl-5-oxo-9-decen-1-yl Ester: Another precursor used in the synthesis

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.

Properties

CAS No.

1246816-79-4

Molecular Formula

C20H28O6

Molecular Weight

370.475

IUPAC Name

(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate

InChI

InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3/i2D3,9D2,14D

InChI Key

GIQVBZLNKRMWBN-FXSWPHKLSA-N

SMILES

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O

Synonyms

2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decenyl Ester-d6; 

Origin of Product

United States

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